molecular formula C14H16ClNO3S B2381981 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1351622-18-8

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2381981
CAS No.: 1351622-18-8
M. Wt: 313.8
InChI Key: DZLLMAFXYWPVIK-UHFFFAOYSA-N
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Description

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S and its molecular weight is 313.8. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Sulfonamide derivatives have been investigated for their anticancer properties. For instance, a study on the synthesis, crystal structure, and anticancer property of a related sulfonamide compound demonstrated unexpected anticancer potential, highlighting the importance of sulfonamides in medicinal chemistry (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another research focused on mixed-ligand copper(II)-sulfonamide complexes, examining their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity, further emphasizing the potential of sulfonamide derivatives in cancer treatment (González-Álvarez et al., 2013).

Structural and Molecular Studies

Sulfonamide compounds have also been a subject of structural and molecular studies, contributing to our understanding of their chemical properties and potential applications. For example, the synthesis and characterization of a newly synthesized sulfonamide molecule provided valuable insights into its structure and electronic properties, aiding in the development of further applications in material science and pharmacology (Murthy et al., 2018).

Properties

IUPAC Name

3-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-9-7-12(11(3)19-9)8-16-20(17,18)14-6-4-5-13(15)10(14)2/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLLMAFXYWPVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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